Dibromoacetaldehyde

Vue d'ensemble

Description

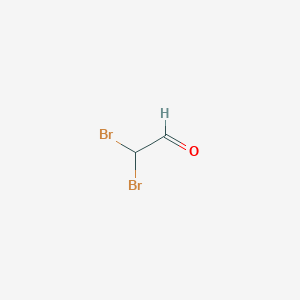

Dibromoacetaldehyde (DBAL; CAS 3039-13-2) is a halogenated aldehyde with the molecular formula C₂H₂Br₂O. It is a disinfection by-product (DBP) formed during water treatment processes involving ozone, chlorine, or chloramines in the presence of bromide ions . Structurally, it features two bromine atoms attached to the α-carbon of acetaldehyde. DBAL is highly soluble in water and has a boiling point of 136.3 ± 20.0 °C and a density of 2.4 ± 0.1 g/cm³ .

DBAL is recognized for its significant cytotoxicity and genotoxicity. Studies report its median lethal concentration (LC₅₀) in mammalian cells as 4.4 × 10⁻⁶ M, indicating high toxicity even at trace levels . Genotoxicity assays using Chinese hamster ovary (CHO) cells show DBAL induces DNA damage at concentrations as low as 100 µM, surpassing the potency of many chlorinated analogs . Environmental monitoring identifies DBAL in swimming pool water and wastewater effluents, where bromide-rich conditions favor its formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibromoacetaldehyde can be synthesized through the halogenation of acetaldehyde. The process involves the reaction of acetaldehyde with bromine in the presence of an acidic catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{CHO} + 2\text{Br}_2 \rightarrow \text{CHBr}_2\text{CHO} + 2\text{HBr} ]

Industrial Production Methods: Industrial production of this compound typically involves the controlled bromination of acetaldehyde. The reaction is carried out in a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure the selective formation of this compound. The reaction mixture is then purified through distillation to obtain the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form dibromoacetic acid.

Reduction: It can be reduced to form dibromoethanol.

Substitution: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form glycolaldehyde.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Dibromoacetic acid.

Reduction: Dibromoethanol.

Substitution: Glycolaldehyde.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

Dibromoacetaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in multiple chemical reactions, leading to the formation of complex structures.

Key Pharmaceutical Applications:

- Antibiotic Synthesis: It is used in the production of antibiotics such as erythromycin and cephalosporins. These antibiotics are crucial for treating bacterial infections and are synthesized using this compound as a starting material .

- Doxofylline Production: A notable application involves its use in synthesizing doxofylline, a drug used for treating asthma and chronic obstructive pulmonary disease (COPD). The synthetic method involves condensing this compound with ethylene glycol and other reagents to yield doxofylline efficiently .

Chemical Reactions Involving this compound

This compound can undergo various chemical transformations, making it valuable in synthetic organic chemistry.

Reactions:

- Multicomponent Reactions: It has been employed in one-pot multicomponent reactions involving aromatic amines and 1,3-dicarbonyl compounds to produce pyrrole derivatives. This reaction showcases its utility in generating complex heterocyclic structures .

- Formation of N-Alkylated Compounds: The compound serves as a precursor for synthesizing N-alkylated derivatives, which are essential in drug design and development .

Recent studies have indicated that this compound and its derivatives possess biological activity, particularly against certain bacterial strains. Furthermore, its presence as a disinfection byproduct in chlorinated drinking water raises environmental health concerns.

Biological Studies:

- Research shows that this compound accumulates in marine algae, contributing to their bioactive properties. Its extraction from algae has potential implications for developing novel drugs .

Environmental Concerns:

- As a disinfection byproduct (DBP), this compound has been linked to adverse health effects when present in drinking water. Studies indicate that long-term exposure may lead to respiratory issues and immune system effects .

Data Tables

Here are some summarized data tables reflecting the applications and reactions involving this compound:

| Application Area | Description | Example Compounds |

|---|---|---|

| Antibiotic Synthesis | Used as an intermediate for antibiotic production | Erythromycin, Cephalosporins |

| Asthma Medication | Key component in synthesizing doxofylline | Doxofylline |

| Multicomponent Reactions | Involved in reactions to form pyrrole derivatives | Pyrrole derivatives |

| Environmental Impact | Found as a DBP affecting water quality | Disinfection byproducts |

Case Study 1: Synthesis of Doxofylline

A study demonstrated an efficient method for synthesizing doxofylline using this compound condensed with ethylene glycol under specific reaction conditions. This method achieved high yields and was noted for its cost-effectiveness and environmental friendliness, aligning with green chemistry principles .

Research on marine algae revealed that this compound contributes to the antibacterial activity of algal extracts. The study evaluated various algal species for their bioactivity against common bacterial strains, highlighting the potential of this compound as a source of bioactive compounds .

Mécanisme D'action

Dibromoacetaldehyde exerts its effects primarily through its ability to form reactive intermediates that can interact with cellular macromolecules. The compound can induce oxidative stress by generating reactive oxygen species, leading to DNA damage and subsequent genotoxic effects. The molecular targets include DNA, proteins, and lipids, which can undergo oxidative modifications .

Comparaison Avec Des Composés Similaires

Dibromoacetaldehyde belongs to the haloaldehydes family, which includes compounds with varying halogen substituents (Br, Cl) on the aldehyde backbone. Below is a detailed comparison of DBAL with structurally and functionally related DBPs:

Structural and Functional Analogues

Toxicity and Environmental Impact

- Cytotoxicity Rank : Tribromoacetaldehyde > this compound > Bromochloroacetaldehyde > Dichloroacetaldehyde .

- Genotoxicity Rank: this compound ≈ Chloroacetaldehyde > Tribromoacetaldehyde > Dichloroacetaldehyde .

- Formation Pathways :

- Environmental Occurrence :

Regulatory and Health Implications

- DBAL is unregulated but flagged for prioritization due to its high toxicity-to-concentration ratio .

- Tribromoacetaldehyde , though less studied, poses risks in wastewater reuse scenarios .

- Dichloroacetaldehyde and trichloroacetaldehyde are regulated under the U.S. EPA’s Stage 2 DBP Rule, emphasizing the need for analogous brominated DBP controls .

Activité Biologique

Dibromoacetaldehyde (DBA) is a halogenated aldehyde that has garnered attention for its biological activity, particularly in toxicology and pharmacology. This compound is primarily recognized for its potential effects on human health and its applications in various scientific fields, including aquaculture and organic synthesis. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, presenting data in tables, and discussing case studies that highlight its significance.

This compound is a colorless liquid with a pungent odor. Its molecular formula is C₂H₄Br₂O, and it is classified as a reactive intermediate in organic synthesis. The compound can be synthesized through bromination of acetaldehyde or by other synthetic routes involving halogenation reactions.

1. Toxicological Effects

This compound has been studied for its toxicological properties, particularly concerning its effects on aquatic organisms and potential developmental toxicity in mammals. Below are some notable findings:

- Aquatic Toxicity : Studies have shown that this compound can induce significant toxicity in aquatic species, including fish. It acts as an anesthetic agent but can also lead to adverse effects at higher concentrations. For instance, research indicates that it can impair respiratory functions and lead to mortality in fish such as zebrafish and guppies when exposed to elevated concentrations .

- Developmental Toxicity : Evidence suggests that exposure to this compound may result in developmental abnormalities in offspring when pregnant females are exposed to the compound. Animal studies have indicated potential teratogenic effects, which necessitate caution when considering its use in environments where pregnant individuals may be exposed .

2. Pharmacological Applications

This compound has been investigated for its potential pharmacological applications, particularly as an anesthetic in aquaculture:

- Anesthetic Properties : In aquaculture, this compound has been evaluated for its efficacy as an anesthetic agent for various fish species. Studies have reported that it can effectively induce anesthesia with minimal stress to the fish, making it a candidate for reducing handling stress during breeding and transport .

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Case Study 1: Anesthetic Efficacy

In a controlled study involving different fish species (e.g., zebrafish and guppies), this compound was compared with traditional anesthetics like MS-222. The results indicated that DBA provided rapid induction of anesthesia with lower physiological stress indicators compared to other agents . -

Case Study 2: Developmental Toxicity Assessment

A study assessing the developmental impacts of this compound on embryos of aquatic organisms revealed significant morphological defects at concentrations exceeding 10 mg/L. The study highlighted the need for regulatory evaluation of DBA in environments where aquatic life could be affected .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing dibromoacetaldehyde, and what factors influence reaction efficiency?

DBA is synthesized via α-halogenation of aldehydes using bromine in acidic conditions, typically involving acid-catalyzed enol intermediate formation. Reaction efficiency depends on solvent choice (e.g., acetic acid), bromine concentration, and temperature control to minimize side reactions. Kinetic studies are recommended to optimize conditions for yield and purity .

Q. How is this compound typically detected and quantified in environmental samples like drinking water?

Gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) is commonly used for DBA detection in water matrices. Method validation must address matrix interference by other disinfection by-products (DBPs) and ensure low detection limits (e.g., sub-ppb levels). Internal standards like isotopically labeled analogs improve quantification accuracy .

Q. What are the primary biochemical pathways implicated in this compound’s genotoxic effects?

DBA induces DNA alkylation and crosslinking, disrupting replication and repair mechanisms. Comparative studies rank its genotoxicity higher than chloroacetaldehydes (e.g., DBAL > CAL ≈ DBCAL) using in vitro assays like the Ames test and comet assay. Dose-response relationships should be validated across multiple cell lines to assess tissue-specific risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound formation pathways, such as its absence in tribromoethanol radiolysis versus photochemical decomposition studies?

Contradictory findings (e.g., DBA formation in photochemical but not radiolytic decomposition of tribromoethanol) require controlled replication studies. Variables like radiation type (UV vs. gamma), solution pH, and intermediate trapping methods (e.g., spin traps for radicals) must be systematically tested. Mechanistic studies using isotopic labeling or computational modeling (DFT) can clarify reaction pathways .

Q. What advanced spectroscopic techniques are required to characterize this compound’s conformational dynamics, and how do these influence its reactivity?

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, elucidates DBA’s spatial arrangement and preferred conformations (e.g., gauche vs. anti). Coupled with IR spectroscopy, these methods reveal how electron-withdrawing bromine atoms affect carbonyl reactivity. Conformational analysis is critical for predicting DBA’s interactions in biological systems or synthetic applications .

Q. What experimental approaches are recommended for comparative genotoxicity assessment between this compound and related halogenated DBPs?

High-throughput screening using in vitro micronucleus assays and transcriptomic profiling (RNA-seq) can rank DBA’s cytotoxicity relative to other DBPs (e.g., TBAL, BDCAL). Dose-ranging studies should incorporate benchmark compounds (e.g., N-methyl-N-nitrosourea) and control for confounding factors like oxidative stress. Meta-analyses of existing toxicological datasets are needed to establish structure-activity relationships .

Q. How do environmental factors (e.g., pH, organic matter) influence this compound’s stability and transformation in aquatic systems?

DBA’s hydrolysis and photodegradation rates vary with pH and dissolved organic carbon (DOC). Experimental designs should simulate real-world conditions (e.g., UV exposure in sunlight, presence of humic acids) and employ LC-MS/MS to track degradation products. Kinetic modeling can predict environmental half-lives and identify mitigation strategies during water treatment .

Q. Methodological Considerations

- Data Contradiction Analysis : Replicate studies under standardized conditions and employ multivariate statistics to isolate variables (e.g., ANOVA for pH effects) .

- Experimental Design : Use factorial designs to evaluate interactions between synthesis parameters or environmental factors .

- Analytical Validation : Include spike-recovery tests and inter-laboratory comparisons to ensure reproducibility, especially in complex matrices .

Propriétés

IUPAC Name |

2,2-dibromoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVPMNIFAAGBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184476 | |

| Record name | Acetaldehyde, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3039-13-2 | |

| Record name | Acetaldehyde, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.